N-(1-Chloro-2,2,2-trifluoroethyl)-1-(4-methylphenyl)methanimine
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Overview
Description
N-(1-Chloro-2,2,2-trifluoroethyl)-1-(4-methylphenyl)methanimine is an organic compound that belongs to the class of imines This compound is characterized by the presence of a trifluoroethyl group, a chloro substituent, and a methylphenyl group attached to the imine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chloro-2,2,2-trifluoroethyl)-1-(4-methylphenyl)methanimine typically involves the reaction of 1-chloro-2,2,2-trifluoroethanol with 4-methylbenzylamine under dehydrating conditions. Common dehydrating agents include phosphorus oxychloride or thionyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Chloro-2,2,2-trifluoroethyl)-1-(4-methylphenyl)methanimine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Major Products
Substitution: Corresponding substituted products (e.g., N-(1-amino-2,2,2-trifluoroethyl)-1-(4-methylphenyl)methanimine).
Reduction: Corresponding amine (e.g., N-(1-chloro-2,2,2-trifluoroethyl)-1-(4-methylphenyl)methanamine).
Oxidation: Corresponding carboxylic acid (e.g., 4-methylbenzoic acid).
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Chloro-2,2,2-trifluoroethyl)-1-(4-methylphenyl)methanimine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(1-Chloro-2,2,2-trifluoroethyl)-1-phenylmethanimine: Lacks the methyl group on the phenyl ring.
N-(1-Bromo-2,2,2-trifluoroethyl)-1-(4-methylphenyl)methanimine: Contains a bromo substituent instead of a chloro group.
N-(1-Chloro-2,2,2-trifluoroethyl)-1-(4-methoxyphenyl)methanimine: Contains a methoxy group on the phenyl ring instead of a methyl group.
Uniqueness
N-(1-Chloro-2,2,2-trifluoroethyl)-1-(4-methylphenyl)methanimine is unique due to the combination of its trifluoroethyl and chloro substituents, which can impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
88708-74-1 |
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Molecular Formula |
C10H9ClF3N |
Molecular Weight |
235.63 g/mol |
IUPAC Name |
N-(1-chloro-2,2,2-trifluoroethyl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C10H9ClF3N/c1-7-2-4-8(5-3-7)6-15-9(11)10(12,13)14/h2-6,9H,1H3 |
InChI Key |
DUPCTYMTRYYDKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC(C(F)(F)F)Cl |
Origin of Product |
United States |
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